molecular formula C15H12O5 B6405067 5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1258611-76-5

5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6405067
CAS RN: 1258611-76-5
M. Wt: 272.25 g/mol
InChI Key: DWPRNIDKFQUJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid, 95% (abbreviated as HMCPB), is a phenolic acid compound found in various plant species. It is a type of hydroxycinnamic acid, which is a derivative of cinnamic acid. HMCPB has been studied for its potential applications in the pharmaceutical, food, and cosmetic industries.

Scientific Research Applications

5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid, 95% has been studied for its potential applications in the pharmaceutical, food, and cosmetic industries. It has been shown to possess antioxidant, anti-inflammatory, and antimicrobial properties, making it a potential ingredient in the production of drugs and cosmetics. In addition, 5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid, 95% has been studied for its potential use in the food industry as an antioxidant and preservative.

Mechanism of Action

5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It has also been shown to have anti-inflammatory effects, likely due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, 5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to possess antimicrobial properties, likely due to its ability to inhibit the growth of bacteria.
Biochemical and Physiological Effects
5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to possess anti-inflammatory and antioxidant properties, as well as antimicrobial properties. It has also been shown to possess anti-cancer properties, likely due to its ability to inhibit the growth of cancer cells. Additionally, 5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to possess anti-diabetic properties, likely due to its ability to reduce blood glucose levels.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid, 95% in laboratory experiments is its availability and low cost. Additionally, 5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to possess a variety of beneficial properties, making it a useful tool in a variety of experiments. However, 5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid, 95% is not approved for human consumption, so it should not be used in experiments involving humans. Additionally, 5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid, 95% is not soluble in water, so it must be dissolved in an appropriate solvent before use.

Future Directions

The potential applications of 5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid, 95% are vast and include its use in the pharmaceutical, food, and cosmetic industries. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid, 95% and to identify potential new applications. Additionally, further research is needed to identify novel synthesis methods and to develop methods to improve the solubility of 5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid, 95%. Lastly, further research is needed to identify potential side effects and toxicity of 5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid, 95%.

Synthesis Methods

5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid, 95% can be synthesized through a variety of methods, including the hydrolysis of a methyl ester of 5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid, 95%, the reaction of a phenol with a carboxylic acid, and the reaction of a phenol with a carboxylic anhydride. The most common method involves the hydrolysis of a methyl ester of 5-Hydroxy-3-(4-methoxycarbonylphenyl)benzoic acid, 95%, which is achieved by treating the methyl ester with an aqueous solution of sodium hydroxide.

properties

IUPAC Name

3-hydroxy-5-(4-methoxycarbonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-20-15(19)10-4-2-9(3-5-10)11-6-12(14(17)18)8-13(16)7-11/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPRNIDKFQUJNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690703
Record name 5-Hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1258611-76-5
Record name 5-Hydroxy-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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